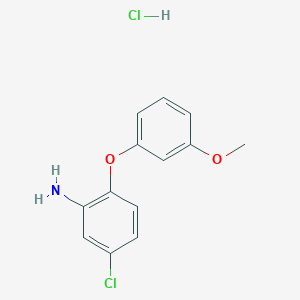

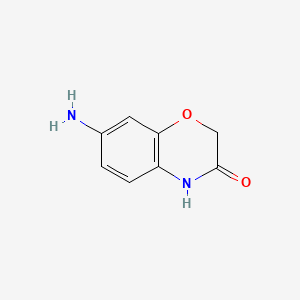

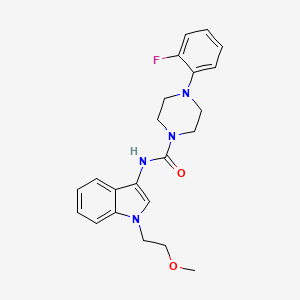

7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring compound found in tea leaves and cocoa beans. It is a xanthine derivative and is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has also been studied for its potential use in other medical conditions due to its unique biochemical and physiological effects.

Scientific Research Applications

Metabolic Pathways and Biotransformation

Studies have investigated the metabolism and biotransformation of compounds structurally related to 7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the body's ability to process and metabolize these substances. For instance, the metabolism of N6-(2-isopentenyl)adenosine in humans involves several metabolites, suggesting a complex catabolic pathway that does not lead to uric acid formation, as found with common purine nucleosides (Chheda & Mittelman, 1972). Additionally, the metabolic fate of fenetylline in rats and humans has been characterized by the identification of multiple metabolites, indicating oxidative cleavage and further metabolism (Yoshimura et al., 1988).

Potential Therapeutic Uses

Research into compounds with similar chemical structures has explored their potential therapeutic applications, particularly in the context of neurological conditions. For example, caffeine and A2A adenosine receptor inactivation have been studied for their neuroprotective effects in models of Parkinson's disease, suggesting that antagonism of specific adenosine receptors could be beneficial (Chen et al., 2001).

Biochemical Interactions and Effects

The biochemical interactions and effects of related compounds have been a subject of study, with research focusing on their influence on metabolic pathways and potential health implications. For instance, the impact of ethyl tert-butyl ether (ETBE) exposure on toxicokinetics in humans has been examined to understand its uptake, disposition, and metabolic conversion, providing insights into the body's response to chemical exposure (Nihlen et al., 1998).

properties

IUPAC Name |

7-ethyl-3-methyl-8-(3-methylbutylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-18-9-10(17(4)13(20)16-11(9)19)15-12(18)14-7-6-8(2)3/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDIRVKTHLHVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NCCC(C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

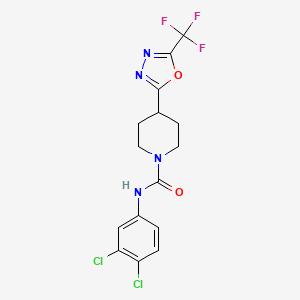

![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2934564.png)

![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)

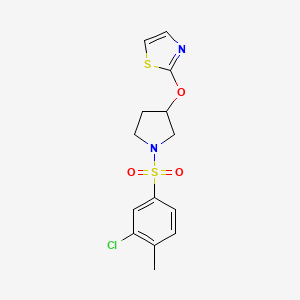

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934580.png)

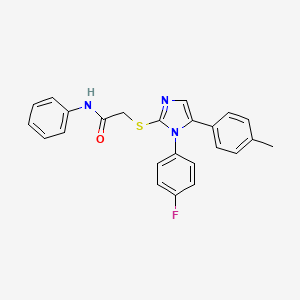

![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)